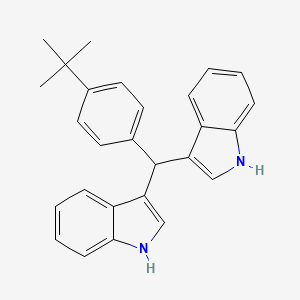

DIM-C-pPhtBu

Description

Properties

IUPAC Name |

3-[(4-tert-butylphenyl)-(1H-indol-3-yl)methyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2/c1-27(2,3)19-14-12-18(13-15-19)26(22-16-28-24-10-6-4-8-20(22)24)23-17-29-25-11-7-5-9-21(23)25/h4-17,26,28-29H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPVEZRBHNDCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60915207 | |

| Record name | 3,3'-[(4-tert-Butylphenyl)methylene]di(1H-indole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94944-80-6 | |

| Record name | 3,3′-[[4-(1,1-Dimethylethyl)phenyl]methylene]bis[1H-indole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94944-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094944806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-[(4-tert-Butylphenyl)methylene]di(1H-indole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[[4-(tert-butyl)phenyl]methylene]bis(1H-indole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DIM-C-pPhtBu: A Potent Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

DIM-C-pPhtBu, chemically known as 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane, is a synthetic derivative of 3,3′-diindolylmethane (DIM), a natural compound found in cruciferous vegetables. This technical guide provides a comprehensive overview of DIM-C-pPhtBu, detailing its chemical properties, synthesis, and multifaceted mechanism of action against various cancer types. The core of its anti-tumor activity lies in its ability to induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR), lysosomal dysfunction, and ultimately, cancer cell death through apoptosis and excessive mitophagy. This document consolidates available quantitative data, outlines detailed experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in oncology and drug development.

Chemical Properties and Synthesis

DIM-C-pPhtBu is a C-substituted diindolylmethane derivative designed to enhance the therapeutic potential of its parent compound, DIM.

| Property | Value |

| Chemical Name | 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane |

| Synonyms | DIM-C-pPhtBu |

| Molecular Formula | C27H26N2 |

| Molecular Weight | 378.51 g/mol |

| Appearance | Light orange to dark orange powder |

| Solubility | Soluble in DMSO (>15 mg/mL) |

| Storage | -20°C, desiccated |

Synthesis Protocol

Materials:

-

p-tert-butylbenzaldehyde

-

Catalyst (e.g., NiSO4·6H2O, La(OTf)3, or a Brønsted acid like p-toluenesulfonic acid)[1][2]

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free conditions)[1][2]

-

Magnetic stirrer

-

Reaction vessel

-

Thin-layer chromatography (TLC) apparatus

-

Purification system (e.g., column chromatography)

Procedure:

-

In a reaction vessel, dissolve indole (2 molar equivalents) and p-tert-butylbenzaldehyde (1 molar equivalent) in the chosen solvent.

-

Add a catalytic amount of the selected catalyst (e.g., 0.1 mmol of NiSO4·6H2O for a 1 mmol scale reaction).[1]

-

Stir the reaction mixture at room temperature or under gentle heating, monitoring the progress by TLC.

-

Upon completion of the reaction, quench the reaction if necessary and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane.

-

Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Cytotoxicity

DIM-C-pPhtBu exhibits potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Its efficacy is attributed to its ability to modulate multiple cellular signaling pathways.

Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. While a comprehensive table of IC50 values for DIM-C-pPhtBu across a wide array of cancer cell lines is not available in the public domain, it is a critical parameter to be determined empirically for each cell line of interest. The following table is a template for researchers to populate with their experimental data.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., HCT-116 | Colon | Data not available | Data not available | Data not available |

| e.g., PC-3 | Prostate | Data not available | Data not available | Data not available |

| e.g., MCF-7 | Breast | Data not available | Data not available | Data not available |

| e.g., A549 | Lung | Data not available | Data not available | Data not available |

| e.g., SKOV3 | Ovarian | Data not available | Data not available | Data not available |

Mechanism of Action: Induction of Cellular Stress

The primary mechanism by which DIM-C-pPhtBu exerts its anti-cancer effects is through the induction of severe cellular stress, primarily targeting the endoplasmic reticulum and lysosomes.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

DIM-C-pPhtBu is a potent inducer of ER stress.[7][8] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.

3.1.1. The PERK Pathway

The PERK (PKR-like endoplasmic reticulum kinase) branch of the UPR is a key mediator of DIM-C-pPhtBu-induced cell death.[8] Upon activation, PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis while selectively promoting the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, including CHOP (C/EBP homologous protein).

Experimental Protocol: Western Blot for PERK Pathway Activation

-

Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of DIM-C-pPhtBu or a vehicle control (DMSO) for specified time points (e.g., 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

3.1.2. The IRE1α Pathway

The IRE1α (Inositol-requiring enzyme 1α) pathway is another crucial arm of the UPR. Activated IRE1α possesses both kinase and endoribonuclease activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

Experimental Protocol: XBP1 Splicing Assay

-

Cell Culture and Treatment: Treat cancer cells with DIM-C-pPhtBu as described above.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.

-

Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) gel. The XBP1s product will be smaller than the XBP1u product.

-

Visualization and Quantification: Visualize the DNA bands using a gel documentation system and quantify the relative amounts of spliced and unspliced XBP1.

3.1.3. The ATF6 Pathway

ATF6 (Activating Transcription Factor 6) is the third sensor of the UPR. Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytoplasmic domain (ATF6n). ATF6n then translocates to the nucleus and acts as a transcription factor to upregulate UPR target genes.

Experimental Protocol: ATF6 Reporter Assay

-

Cell Transfection: Co-transfect cancer cells with an ATF6 reporter plasmid (containing ATF6 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Cell Treatment: After 24 hours, treat the transfected cells with DIM-C-pPhtBu or a vehicle control.

-

Luciferase Assay: After the desired treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Lysosomal Dysfunction

DIM-C-pPhtBu has been shown to induce lysosomal dysfunction in cancer cells.[8] This can manifest as an increase in lysosomal membrane permeabilization (LMP), leading to the release of cathepsins into the cytosol and triggering apoptosis.

Experimental Protocol: LysoTracker Staining for Lysosomal Mass and Integrity

-

Cell Culture and Treatment: Grow cells on glass coverslips or in imaging dishes and treat with DIM-C-pPhtBu.

-

Staining: In the final 30-60 minutes of treatment, add LysoTracker Red DND-99 (50-75 nM) to the culture medium to label acidic organelles.[9]

-

Live-Cell Imaging: Wash the cells with fresh, pre-warmed medium and immediately visualize them using a fluorescence microscope. An increase in the intensity and/or number of fluorescent puncta can indicate an increase in lysosomal mass or acidity. A diffuse cytoplasmic signal may suggest lysosomal membrane permeabilization.

-

Flow Cytometry: For a quantitative analysis of the total lysosomal content, cells can be stained with LysoTracker Green DND-26 and analyzed by flow cytometry.

Mitophagy

The induction of ER stress and mitochondrial damage by DIM-C-pPhtBu can lead to excessive mitophagy, a selective form of autophagy that targets damaged mitochondria for degradation.[8] While mitophagy is a crucial quality control mechanism, its excessive activation can contribute to cell death.

Experimental Protocol: LC3 Turnover Assay for Mitophagy Flux

-

Cell Culture and Treatment: Treat cells with DIM-C-pPhtBu in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). The inhibitor will block the degradation of autophagosomes, allowing for the measurement of autophagic flux.

-

Western Blotting: Perform western blotting for LC3 on the cell lysates. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio, particularly in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.

-

Fluorescence Microscopy: Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). In the acidic environment of the lysosome, the GFP signal is quenched while the mRFP signal persists. An increase in red-only puncta indicates the fusion of autophagosomes with lysosomes and thus, active autophagic flux. Colocalization of these puncta with mitochondrial markers (e.g., MitoTracker Deep Red) would be indicative of mitophagy.

In Vivo Anti-Tumor Efficacy

The anti-cancer activity of DIM-C-pPhtBu has been demonstrated in preclinical xenograft models.[8]

Xenograft Tumor Growth Inhibition Study

Experimental Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer DIM-C-pPhtBu (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length × width²)/2.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) as a percentage.

Quantitative Data Presentation:

| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Experimental Data | 0 |

| DIM-C-pPhtBu | e.g., 10 mg/kg, daily | Experimental Data | Calculated Data |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by DIM-C-pPhtBu.

DIM-C-pPhtBu Induced ER Stress and UPR Activation

Caption: DIM-C-pPhtBu induces ER stress, activating the three arms of the UPR.

DIM-C-pPhtBu Induced Mitophagy and Lysosomal Dysfunction Workflow

Caption: DIM-C-pPhtBu triggers cell death via mitophagy and lysosomal dysfunction.

Conclusion

DIM-C-pPhtBu is a promising anti-cancer agent that targets multiple stress response pathways in cancer cells. Its ability to induce ER stress, disrupt lysosomal function, and promote excessive mitophagy makes it a potent inducer of apoptosis. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive in vivo studies and the identification of predictive biomarkers for patient stratification. This technical guide provides a foundational resource for researchers to design and execute further investigations into this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. T3P® promoted one-pot synthesis of bis(indolyl)methane compounds with 3-substituted indoles and benzaldehydes [diva-portal.org]

- 4. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin | MDPI [mdpi.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

Unraveling the Multifaceted Mechanism of Action of DIM-C-pPhtBu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-bis(3′-indolyl)-1-(p-tert-butylphenyl)methane, commonly known as DIM-C-pPhtBu, is a synthetic derivative of 3,3′-diindolylmethane (DIM), a natural compound derived from the digestion of cruciferous vegetables.[1] DIM-C-pPhtBu has emerged as a potent anti-cancer agent, demonstrating significant activity in a variety of cancer cell lines. This technical guide provides an in-depth exploration of the core mechanism of action of DIM-C-pPhtBu, focusing on its molecular targets and the signaling pathways it modulates. The information is compiled from preclinical studies and is intended to support further research and drug development efforts in oncology.

Core Mechanisms of Action

DIM-C-pPhtBu exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress. Its activity is mediated through both peroxisome proliferator–activated receptor γ (PPARγ)-dependent and -independent pathways.[1]

Cell Cycle Arrest

DIM-C-pPhtBu effectively halts cell cycle progression at the G0/G1 phase.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, it has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21 in a PPARγ-dependent manner.[1] Concurrently, it reduces the levels of cyclin D1 through a PPARγ-independent mechanism.[1] The culmination of these actions leads to the inhibition of cell proliferation.

Induction of Apoptosis

A key component of DIM-C-pPhtBu's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This is achieved through the activation of both intrinsic and extrinsic apoptotic pathways. The compound has been observed to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, ultimately leading to apoptosis.

Endoplasmic Reticulum (ER) Stress

DIM-C-pPhtBu is a known activator of ER stress in a variety of cancer cells, including those of the oral cavity, pancreas, colon, ovaries, and breast.[1] The induction of ER stress triggers the Unfolded Protein Response (UPR), which, when prolonged and severe, can lead to apoptosis. This mechanism is a significant contributor to the compound's cytotoxic effects against malignant cells.

Lysosomal Dysfunction and Mitophagy

Recent studies have revealed that DIM-C-pPhtBu can induce lysosomal dysfunction, which leads to excessive mitophagy in head and neck cancer cells.[1][2] This process contributes to UPR-mediated cell death, highlighting a novel aspect of its mechanism of action.[2]

Signaling Pathway Modulation

The anti-cancer effects of DIM-C-pPhtBu are a consequence of its ability to modulate multiple intracellular signaling pathways critical for cancer cell survival and proliferation.

PPARγ Signaling

DIM-C-pPhtBu is a known agonist of PPARγ.[1] Its binding to and activation of PPARγ leads to the transcriptional upregulation of target genes, such as p21, which contributes to cell cycle arrest.[1]

References

An In-depth Technical Guide on the Synthesis and Structure of DIM-C-pPhtBu

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-bis(3′-indolyl)-1-(p-tert-butylphenyl)methane (DIM-C-pPhtBu) is a C-substituted diindolylmethane derivative that has garnered significant interest in oncological research. This technical guide provides a comprehensive overview of its synthesis, structural characteristics, and the key signaling pathways it modulates. Experimental protocols for its synthesis and for conducting in vitro assays are detailed to facilitate further investigation into its therapeutic potential.

Introduction

C-substituted diindolylmethanes (C-DIMs) are a class of compounds derived from 3,3'-diindolylmethane (B526164) (DIM), a natural product of indole-3-carbinol (B1674136) metabolism found in cruciferous vegetables. These synthetic analogues, including DIM-C-pPhtBu, have demonstrated a wide array of anticancer activities across various tumor types. DIM-C-pPhtBu has been shown to induce apoptosis and autophagic cell death in cancer cells, notably through the activation of endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).[1] This document serves as a technical resource for researchers engaged in the study and development of DIM-C-pPhtBu and related compounds.

Synthesis of DIM-C-pPhtBu

The synthesis of DIM-C-pPhtBu, like other bis(indolyl)methanes, is typically achieved through an electrophilic substitution reaction. This involves the condensation of two equivalents of indole (B1671886) with one equivalent of a substituted aromatic aldehyde, in this case, p-tert-butylbenzaldehyde. The reaction is generally catalyzed by a Brønsted or Lewis acid.

Physicochemical Properties

A summary of the key physicochemical properties of DIM-C-pPhtBu is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₆N₂ | |

| Molecular Weight | 378.51 g/mol | |

| Appearance | Light orange to dark orange powder | |

| Purity (by HPLC) | ≥96% | |

| Solubility | >15 mg/mL in DMSO | |

| Storage Temperature | -20°C |

Table 1: Physicochemical Properties of DIM-C-pPhtBu

Experimental Protocol for Synthesis

Materials:

-

Indole

-

p-tert-butylbenzaldehyde

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Acetonitrile (B52724) (CH₃CN) or another appropriate solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

In a round-bottom flask, dissolve indole (2.0 mmol) and p-tert-butylbenzaldehyde (1.0 mmol) in acetonitrile (5 mL).

-

Stir the solution vigorously at room temperature.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 mmol).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction and transfer the mixture to a separatory funnel.

-

Dilute the mixture with dichloromethane and wash with a saturated sodium chloride solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure DIM-C-pPhtBu.

Structure of DIM-C-pPhtBu

The structure of DIM-C-pPhtBu consists of a central methane (B114726) carbon atom bonded to two 3-indolyl groups and one p-tert-butylphenyl group.

Structural Identifiers

The structural identifiers for DIM-C-pPhtBu are provided in Table 2.

| Identifier | Value | Reference |

| IUPAC Name | 1,1-bis(1H-indol-3-yl)-1-(4-tert-butylphenyl)methane | |

| SMILES String | CC(C)(C)c1ccc(cc1)C(c2c[nH]c3ccccc23)c4c[nH]c5ccccc45 | |

| InChI Key | NCPVEZRBHNDCIV-UHFFFAOYSA-N |

Table 2: Structural Identifiers for DIM-C-pPhtBu

Structural Data

Detailed quantitative structural data for DIM-C-pPhtBu, such as single-crystal X-ray diffraction data or fully assigned NMR and mass spectrometry spectra, are not widely available in the public domain. The characterization of synthesized bis(indolyl)methanes typically involves standard spectroscopic techniques.[2]

-

¹H and ¹³C NMR: Would be used to confirm the presence of the indole and p-tert-butylphenyl moieties and the overall molecular structure.

-

Mass Spectrometry: Would be employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Activity and Signaling Pathways

DIM-C-pPhtBu exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] A key mechanism of its action is the induction of the Unfolded Protein Response (UPR) via endoplasmic reticulum (ER) stress.

The Unfolded Protein Response (UPR) Pathway

The accumulation of unfolded or misfolded proteins in the ER lumen triggers the UPR, a complex signaling network aimed at restoring ER homeostasis or, if the stress is insurmountable, inducing apoptosis. The UPR is initiated by three main ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Protocols for Biological Assays

The following protocols provide a framework for investigating the biological effects of DIM-C-pPhtBu on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of DIM-C-pPhtBu on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)

-

Complete cell culture medium

-

DIM-C-pPhtBu stock solution in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of DIM-C-pPhtBu (e.g., 0, 5, 10, 15, 25, 50 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of UPR Proteins

This protocol is for detecting the expression levels of key UPR proteins following treatment with DIM-C-pPhtBu.

Materials:

-

Cancer cells treated with DIM-C-pPhtBu

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-p-PERK, anti-ATF4, anti-CHOP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

Conclusion

DIM-C-pPhtBu is a promising C-substituted diindolylmethane with potent anticancer activity, largely mediated through the induction of ER stress and the UPR pathway. This guide provides foundational information and protocols for its synthesis and biological evaluation. Further research is warranted to fully elucidate its therapeutic potential and to obtain more detailed structural and mechanistic data.

References

3,3'-Diindolylmethane Derivatives in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diindolylmethane (DIM), a natural compound formed during the digestion of indole-3-carbinol (B1674136) from cruciferous vegetables like broccoli and cabbage, has garnered significant attention in cancer research.[1][2] Preclinical studies have demonstrated its potent anti-tumor activities across a spectrum of cancers, including breast, prostate, colon, pancreatic, and lung cancer.[3][4] DIM and its synthetic derivatives exert their anticancer effects by modulating a variety of cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][4] This technical guide provides a comprehensive overview of the current state of research on DIM and its derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action

DIM's anticancer properties stem from its ability to interact with multiple molecular targets, leading to a cascade of events that inhibit tumor growth and survival. The primary mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Induction of Apoptosis

DIM triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.[1] DIM has been shown to modulate the expression of the Bcl-2 family of proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax.[4]

In the extrinsic pathway, DIM can upregulate the expression of death receptors like Fas, leading to the activation of caspase-8.[5] Activated caspase-8 can then directly activate caspase-3 or cleave Bid into tBid, which further amplifies the mitochondrial apoptotic pathway.

Cell Cycle Arrest

DIM effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[4][6] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. DIM has been shown to increase the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[4] These proteins bind to and inhibit the activity of cyclin-CDK complexes (e.g., CDK2, CDK4, CDK6) that are essential for cell cycle progression.[4] By arresting the cell cycle, DIM prevents cancer cells from dividing and provides an opportunity for DNA repair mechanisms to be activated or for the cell to undergo apoptosis.

Key Signaling Pathways Modulated by DIM

The anti-cancer effects of DIM are mediated through its influence on several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumorigenesis. DIM has been shown to inhibit the activation of Akt, a key kinase in this pathway.[1][4] By inhibiting Akt, DIM can suppress downstream signaling that promotes cell survival and proliferation.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer development by promoting cell survival and proliferation. DIM has been demonstrated to inhibit the activation of NF-κB.[1][7] This inhibition prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes, which include anti-apoptotic proteins and cell cycle regulators.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. DIM's effect on the MAPK pathway can be context-dependent, in some cases inhibiting pro-survival signals while in others activating stress-activated pathways that lead to apoptosis.[8]

Quantitative Data on Anti-Cancer Efficacy

The following tables summarize the in vitro and in vivo efficacy of DIM and its derivatives against various cancer types.

Table 1: In Vitro Cytotoxicity (IC50) of DIM and Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Type | Cell Line | IC50 (µM) | Reference |

| DIM | Breast | MCF-7 | 25-56 | |

| Breast | T47D | 25-56 | ||

| Breast | BT-20 | 25-56 | ||

| Breast | BT-474 | 25-56 | ||

| Colon | HCT116 | 0-30 | [5] | |

| Colon | HT-29 | 0-30 | [5] | |

| Hepatocellular | SMMC-7721 | ~80 | [8] | |

| Hepatocellular | HepG2 | ~60 | [8] | |

| DIM-C-pPhtBu | Pancreatic | Panc-1 | <50 | |

| SR13668 (DIM derivative) | Ovarian | SKOV-3 | Not Specified | [2] |

| Prostate | PC-3 | Not Specified | [2] | |

| Breast | MDA-MB-231 | Not Specified | [2] |

Table 2: In Vivo Tumor Growth Inhibition by DIM and Derivatives

| Compound/Derivative | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |

| DIM | Colorectal Cancer (DLD-1 xenograft) | BALB/c nude mice | Not Specified | Significant | [9] |

| DIM + 5-FU | Colorectal Cancer (DLD-1 xenograft) | BALB/c nude mice | Not Specified | Synergistic, greater than either agent alone | [9] |

| DIM | Prostate Cancer (TRAMP-C2) | Mice | Not Specified | Reduced tumor development by 50% | [10] |

Table 3: Summary of Quantitative Outcomes from Clinical Trials of DIM

| Cancer Type | Number of Patients | Intervention | Key Quantitative Outcomes | Reference |

| Breast Cancer | 98 (47 DIM, 51 placebo) | 150 mg BR-DIM twice daily for 12 months (with tamoxifen) | Increased 2/16α-OHE1 ratio (+3.2 vs -0.7 for placebo); Increased SHBG (+25 nmol/L vs +1.1 nmol/L for placebo); Reduced plasma tamoxifen (B1202) metabolites. | [11] |

| Prostate Cancer | 36 | 225 mg BR-DIM twice daily for 2 weeks | 96% of patients showed exclusion of androgen receptor from the cell nucleus; 71% of patients exhibited a decline in PSA levels. | [3] |

| Cervical Dysplasia | 64 (45 DIM, 19 placebo) | 2 mg/kg BR-DIM for 3 months | 47% of the treatment group showed improvement by 1-2 grades. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are standardized protocols for key experiments used to evaluate the anticancer effects of DIM and its derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of DIM or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins, such as Bcl-2 and Bax.

-

Cell Lysis: Treat cells with DIM or derivatives for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with DIM or derivatives for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Prepare cells or tissue sections on slides.

-

Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate).

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP (e.g., Br-dUTP) in a humidified chamber at 37°C.

-

Detection: For fluorescent detection, incubate with an anti-BrdU antibody conjugated to a fluorophore. For chromogenic detection, use an HRP-conjugated antibody followed by a substrate like DAB.

-

Counterstaining: Counterstain the nuclei with DAPI or hematoxylin.

-

Microscopy: Visualize the stained cells under a fluorescence or light microscope. Apoptotic cells will show positive staining in the nucleus.

In Vivo Xenograft Tumor Study

This model is used to evaluate the anti-tumor efficacy of DIM and its derivatives in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer DIM, its derivative, or a vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Endpoint: Continue treatment and tumor monitoring for a specified period or until the tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by DIM and a general experimental workflow.

Caption: DIM-Induced Apoptosis Signaling Pathway.

Caption: DIM-Induced G1 Cell Cycle Arrest.

Caption: General Experimental Workflow for DIM Evaluation.

Conclusion

3,3'-Diindolylmethane and its derivatives represent a promising class of compounds for cancer prevention and therapy. Their ability to modulate multiple critical signaling pathways, leading to the induction of apoptosis and cell cycle arrest, underscores their potential as multi-targeted agents. While preclinical data are robust, further clinical trials are necessary to fully elucidate their therapeutic efficacy in humans.[3][12] The continued development of novel DIM derivatives with improved bioavailability and potency holds great promise for the future of cancer treatment. This guide provides a foundational resource for researchers and drug development professionals to advance the study and application of these intriguing natural compounds.

References

- 1. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3’-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of caspase-8 contributes to 3,3'-Diindolylmethane-induced apoptosis in colon cancer cells. | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. mskcc.org [mskcc.org]

- 8. Anti-Cancer Effects of 3, 3’-Diindolylmethane on Human Hepatocellular Carcinoma Cells Is Enhanced by Calcium Ionophore: The Role of Cytosolic Ca2+ and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A randomized, placebo-controlled trial of diindolylmethane for breast cancer biomarker modulation in patients taking tamoxifen. | Cancer Center [cancercenter.arizona.edu]

- 12. researchgate.net [researchgate.net]

The Induction of Endoplasmic Reticulum Stress by DIM-C-pPhtBu: A Technical Guide to a Novel Anti-Cancer Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1,1-bis(3'-indolyl)-1-(p-tert-butylphenyl)methane, known as DIM-C-pPhtBu, a derivative of 3,3'-diindolylmethane (B526164) (DIM), has emerged as a potent anti-cancer agent. Accumulating evidence points towards its efficacy in inducing cell death in various cancer types, particularly head and neck cancer. A primary mechanism underpinning its cytotoxic effects is the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR), leading to apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental methodologies relevant to the study of DIM-C-pPhtBu-induced ER stress.

Introduction: Endoplasmic Reticulum Stress and the Unfolded Protein Response

The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the protein load.

-

Upregulating the expression of ER chaperone proteins to enhance protein folding.

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

However, if ER stress is severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic program, eliminating the damaged cells. This makes the induction of ER stress a promising therapeutic strategy for cancer.

The UPR is orchestrated by three main ER transmembrane sensor proteins:

-

PKR-like ER kinase (PERK)

-

Inositol-requiring enzyme 1 (IRE1)

-

Activating transcription factor 6 (ATF6)

Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78 (glucose-regulated protein 78), also known as BiP. Upon the accumulation of unfolded proteins, GRP78 preferentially binds to these substrates, releasing the UPR sensors and allowing their activation.

Mechanism of Action: DIM-C-pPhtBu and the UPR

DIM-C-pPhtBu has been identified as a potent inducer of ER stress, leading to apoptosis in cancer cells. While the complete signaling cascade is still under investigation, current research indicates a significant role for the PERK branch of the UPR.

The PERK Pathway

The activation of the PERK pathway by DIM-C-pPhtBu is a critical step in its anti-cancer activity. Upon its release from GRP78, PERK dimerizes and autophosphorylates, activating its kinase domain. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the already stressed ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).

ATF4 is a key transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, crucially, apoptosis. One of the primary pro-apoptotic targets of ATF4 is the C/EBP homologous protein (CHOP), also known as DDIT3. CHOP, in turn, promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.

Signaling Pathway: DIM-C-pPhtBu-Induced PERK Activation

Caption: DIM-C-pPhtBu induces the PERK-mediated UPR pathway.

Potential Involvement of IRE1 and ATF6 Pathways

While the role of the PERK pathway is most prominently documented in response to DIM-C-pPhtBu, the interconnected nature of the UPR suggests that the IRE1 and ATF6 pathways may also be involved. For instance, a related DIM derivative, L1, has been shown to increase the transcription of XBP1, a direct target of the IRE1 pathway's splicing activity. This suggests that DIM compounds may broadly activate multiple UPR branches.

-

IRE1 Pathway: Upon activation, IRE1 oligomerizes and activates its endoribonuclease domain. This domain excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). The resulting spliced XBP1 (sXBP1) is a potent transcription factor that upregulates genes involved in ERAD and protein folding. IRE1 can also recruit TRAF2, leading to the activation of the JNK signaling pathway, which can contribute to apoptosis.

-

ATF6 Pathway: When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The released N-terminal fragment (ATF6f) migrates to the nucleus and functions as a transcription factor, upregulating ER chaperones and components of the ERAD machinery.

Further research is required to definitively elucidate the role of the IRE1 and ATF6 pathways in the cellular response to DIM-C-pPhtBu.

Logical Flow: Investigating the Full UPR Response to DIM-C-pPhtBu

Caption: Experimental workflow for UPR pathway analysis.

Quantitative Data on ER Stress Induction

The precise quantification of ER stress markers is essential for characterizing the potency and mechanism of action of DIM-C-pPhtBu. While comprehensive data for DIM-C-pPhtBu is still emerging in the public domain, studies on analogous DIM derivatives provide a framework for the expected outcomes. For example, the DIM derivative L1 has demonstrated significant effects on ER stress markers in erythroleukemia HEL cells.

Table 1: Effects of the DIM Derivative L1 on ER Stress Markers in HEL Cells

| Marker | Method | Treatment | Result |

| Cell Viability | MTT Assay | L1 (72h) | IC50: 1.15 ± 0.03 µM |

| GRP78 (BIP) | Western Blot | L1 | Increased protein expression |

| XBP1 | RNA Sequencing | L1 | Upregulated RNA transcription |

| DDIT3 (CHOP) | RNA Sequencing | L1 | Upregulated RNA transcription |

Data presented for the DIM derivative L1 is illustrative of the types of quantitative effects that can be expected and measured for DIM-C-pPhtBu.

Table 2: Expected Quantitative Analysis of DIM-C-pPhtBu Effects on ER Stress Markers

| Marker | Method | Expected Outcome with DIM-C-pPhtBu | Rationale |

| Cell Viability | MTT/XTT Assay | Dose-dependent decrease (IC50 determination) | Cytotoxic effect |

| p-PERK/Total PERK | Western Blot | Increased ratio | Activation of the PERK pathway |

| p-eIF2α/Total eIF2α | Western Blot | Increased ratio | Downstream of PERK activation |

| ATF4 | Western Blot | Increased protein expression | Selective translation downstream of p-eIF2α |

| CHOP | Western Blot/RT-qPCR | Increased protein and mRNA expression | Pro-apoptotic transcription factor downstream of ATF4 |

| GRP78 | Western Blot/RT-qPCR | Increased protein and mRNA expression | General marker of ER stress |

| sXBP1/uXBP1 | RT-PCR | Increased ratio | Activation of the IRE1 pathway |

| Cleaved ATF6 | Western Blot | Increased levels of the cleaved fragment | Activation of the ATF6 pathway |

| Caspase-3/7 Activity | Luminescence Assay | Increased activity | Executioner caspases indicating apoptosis |

| Apoptotic Cells | Flow Cytometry | Increased percentage of Annexin V positive cells | Quantification of apoptosis |

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to investigate DIM-C-pPhtBu-induced ER stress and apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of DIM-C-pPhtBu in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dose.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for ER Stress Markers

This technique is used to detect and quantify specific proteins involved in the UPR.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-ATF4, anti-CHOP, anti-GRP78, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with DIM-C-pPhtBu, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

DIM-C-pPhtBu represents a promising class of anti-cancer compounds that effectively leverage the ER stress response to induce apoptosis in malignant cells. Its mechanism of action, primarily through the PERK-ATF4-CHOP pathway, highlights a key vulnerability in cancer cells that can be exploited for therapeutic gain. Future research should focus on comprehensively delineating the involvement of the IRE1 and ATF6 pathways in the response to DIM-C-pPhtBu, which will provide a more complete understanding of its mode of action. Furthermore, identifying the precise molecular target of DIM-C-pPhtBu that initiates the accumulation of unfolded proteins will be crucial for the development of even more potent and selective second-generation compounds. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this promising anti-cancer agent and its interaction with the complex and critical cellular process of endoplasmic reticulum stress.

The Nexus of DIM-C-pPhtBu and the Unfolded Protein Response: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic diindolylmethane derivative, 1,1-bis(3’-indolyl)-1-(p-tert-butylphenyl)methane, commonly known as DIM-C-pPhtBu, has emerged as a promising anti-cancer agent. Its mechanism of action is intrinsically linked to the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR) pathway, ultimately leading to apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular interplay between DIM-C-pPhtBu and the UPR, offering researchers and drug development professionals a comprehensive resource. This document details the core signaling pathways, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular mechanisms.

Introduction to DIM-C-pPhtBu and the Unfolded Protein Response

The endoplasmic reticulum is a critical organelle responsible for protein folding and modification. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins to assist in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, eliminating damaged cells.

The UPR is primarily mediated by three ER transmembrane sensor proteins:

-

PERK (PKR-like ER kinase)

-

IRE1α (Inositol-requiring enzyme 1α)

-

ATF6 (Activating transcription factor 6)

DIM-C-pPhtBu has been shown to induce ER stress, making the UPR a key pathway in its anti-tumor activity. Understanding the specifics of how this compound modulates each branch of the UPR is crucial for its development as a therapeutic agent.

Quantitative Data: The Impact of DIM-C-pPhtBu on Cancer Cells

The efficacy of DIM-C-pPhtBu has been evaluated across various cancer cell lines. The following tables summarize key quantitative data, providing a comparative overview of its cytotoxic effects and its impact on UPR-related protein expression.

Table 1: In Vitro Cytotoxicity of DIM-C-pPhtBu

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| SKOV3 | Ovarian Cancer | ~10-15 | 24 |

| Panc-1 | Pancreatic Cancer | ~10-15 | 24 |

| Panc-28 | Pancreatic Cancer | ~10-15 | 24 |

| HT-29 | Colon Cancer | Not explicitly stated | 24 |

| HNC Cells | Head and Neck Cancer | Not explicitly stated | Not explicitly stated |

Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources which may not have explicit IC50 values but show significant growth inhibition at these concentrations.

Table 2: Effect of DIM-C-pPhtBu on UPR-Related Protein Expression

| Protein | UPR Branch | Cell Line | Treatment Concentration (µM) | Change in Expression |

| p-PERK | PERK | HNC Cells | Not explicitly stated | Increased |

| GRP78 (BiP) | General UPR | HNC Cells | Not explicitly stated | Increased |

| CHOP | PERK | HNC Cells | Not explicitly stated | Increased |

| p-eIF2α | PERK | Not explicitly stated | Not explicitly stated | Increased (Inferred) |

| XBP1s | IRE1α | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Cleaved ATF6 | ATF6 | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Note: This table is based on qualitative descriptions of protein expression changes from the available literature. Quantitative fold-changes are not consistently reported.

Signaling Pathways Modulated by DIM-C-pPhtBu

DIM-C-pPhtBu-induced ER stress triggers a cascade of signaling events through the three branches of the UPR. The following diagrams, generated using the DOT language, illustrate these pathways.

The PERK Pathway

Upon ER stress, the chaperone protein GRP78/BiP dissociates from PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which attenuates global protein synthesis. Paradoxically, this also leads to the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, most notably CHOP (C/EBP homologous protein).

Caption: The PERK signaling pathway activated by DIM-C-pPhtBu.

The IRE1α Pathway

Similar to PERK, ER stress causes GRP78/BiP to dissociate from IRE1α, leading to its dimerization and autophosphorylation. This activates its endoribonuclease (RNase) domain, which unconventionally splices X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ERAD. Under prolonged stress, IRE1α can also lead to apoptosis through the activation of the JNK pathway.

Caption: The IRE1α signaling pathway in the context of ER stress.

The ATF6 Pathway

Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). This releases its N-terminal cytosolic domain (ATF6n), which is an active transcription factor. ATF6n then migrates to the nucleus and upregulates the expression of ER chaperones and components of the ERAD machinery.

Caption: The ATF6 signaling pathway initiated by ER stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of DIM-C-pPhtBu on the UPR pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DIM-C-pPhtBu on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SKOV3, Panc-1)

-

96-well plates

-

Complete culture medium

-

DIM-C-pPhtBu stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of DIM-C-pPhtBu in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of UPR Proteins

This protocol is used to determine the effect of DIM-C-pPhtBu on the expression levels of key UPR proteins.

Materials:

-

Cancer cell lines

-

6-well plates

-

DIM-C-pPhtBu

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-GRP78, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of DIM-C-pPhtBu for a specified time.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of DIM-C-pPhtBu in a xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line (e.g., HNC cells)

-

Matrigel

-

DIM-C-pPhtBu formulation for in vivo administration

-

Calipers

Procedure:

-

Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of the mice.

-

Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer DIM-C-pPhtBu (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups.

Conclusion

DIM-C-pPhtBu represents a compelling anti-cancer candidate that leverages the induction of ER stress and the UPR pathway to induce cancer cell death. This technical guide has provided a detailed overview of its mechanism of action, with a focus on the PERK, IRE1α, and ATF6 signaling pathways. The provided quantitative data, though limited in the public domain, underscores its cytotoxic potential. The detailed experimental protocols offer a foundation for researchers to further investigate and validate the therapeutic potential of DIM-C-pPhtBu. Future research should focus on elucidating the precise molecular interactions between DIM-C-pPhtBu and the UPR sensors and on generating more comprehensive quantitative data to support its clinical development.

The Crossroads of Cellular Signaling: An In-depth Technical Guide to the PI3K/Akt/mTOR Pathway and the Investigational Compound DIM-C-pPhtBu

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs a vast array of cellular functions, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of human cancers has positioned it as a premier target for therapeutic intervention. This technical guide provides a comprehensive overview of the PI3K/Akt/mTOR pathway and explores the current understanding of the investigational compound 1,1-bis(3'-indolyl)-1-(p-tert-butylphenyl)methane (DIM-C-pPhtBu). While direct evidence detailing the effects of DIM-C-pPhtBu on the PI3K/Akt/mTOR pathway is not yet available in the scientific literature, this document synthesizes existing knowledge on the parent compound, 3,3'-diindolylmethane (B526164) (DIM), and related C-substituted diindolylmethanes (C-DIMs) to postulate a potential mechanism of action and highlight areas for future research.

The PI3K/Akt/mTOR Signaling Pathway: A Master Regulator of Cellular Homeostasis

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a highly conserved signaling network essential for normal cellular function. Its activation initiates a cascade of downstream signaling events that ultimately regulate a plethora of cellular processes.

1.1. Pathway Activation and Key Components

The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).

Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the tuberous sclerosis complex 2 (TSC2), leading to the activation of mTOR Complex 1 (mTORC1). mTORC1, a central regulator of cell growth, phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell proliferation.

1.2. Role in Cancer

The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancer. This aberrant activation can arise from various genetic and epigenetic alterations, including mutations in the genes encoding PI3K catalytic subunits (PIK3CA), loss or inactivation of the tumor suppressor PTEN (a negative regulator of the pathway), and activating mutations in Akt. The resulting uncontrolled signaling promotes tumor cell growth, proliferation, survival, and resistance to therapy.

DIM-C-pPhtBu: An Investigational Compound with Anticancer Potential

DIM-C-pPhtBu is a synthetic derivative of 3,3'-diindolylmethane (DIM), a natural compound found in cruciferous vegetables. While research on DIM-C-pPhtBu is still in its early stages, it has demonstrated promising anticancer properties.

2.1. Known Mechanism of Action: Induction of Mitophagy and ER Stress

Current research indicates that the primary mechanism of action for DIM-C-pPhtBu involves the induction of lysosomal dysfunction and unfolded protein response (UPR)-mediated cell death through the process of excessive mitophagy.[1] Mitophagy is the selective degradation of mitochondria by autophagy, a cellular process that removes damaged organelles. By inducing excessive and unregulated mitophagy, DIM-C-pPhtBu appears to trigger a cascade of events leading to endoplasmic reticulum (ER) stress and ultimately, cancer cell death.[1]

The Potential Link: DIM-C-pPhtBu and the PI3K/Akt/mTOR Pathway

While direct evidence is lacking, there are several lines of reasoning to suggest a potential interaction between DIM-C-pPhtBu and the PI3K/Akt/mTOR pathway.

3.1. Evidence from the Parent Compound, DIM

Studies on the parent compound, DIM, have shown that it can inhibit the PI3K/Akt signaling pathway. This inhibition is thought to contribute to its pro-apoptotic and anti-proliferative effects in cancer cells.

3.2. C-DIMs and PI3K-Dependent Apoptosis

Research on the broader class of C-substituted diindolylmethanes (C-DIMs), to which DIM-C-pPhtBu belongs, has indicated that these compounds can induce apoptosis in cancer cells in a manner that is dependent on PI3K activity.[2] This suggests that the PI3K pathway is involved in the cellular response to these compounds, although the precise nature of this interaction remains to be elucidated.

3.3. A Hypothesized Mechanism of Action

Based on the available evidence, it is plausible to hypothesize that DIM-C-pPhtBu may exert its anticancer effects through a dual mechanism:

-

Direct Induction of Mitophagy and ER Stress: As has been demonstrated, DIM-C-pPhtBu can directly induce cell death through lysosomal dysfunction and excessive mitophagy.[1]

-

Modulation of the PI3K/Akt/mTOR Pathway: It is possible that DIM-C-pPhtBu, like its parent compound DIM and other C-DIMs, also modulates the PI3K/Akt/mTOR pathway. This could occur through direct inhibition of key kinases in the pathway or through indirect effects stemming from the cellular stress induced by mitophagy.

Further research is required to validate this hypothesis and to determine the specific molecular targets of DIM-C-pPhtBu within the PI3K/Akt/mTOR cascade.

Quantitative Data Summary